3-Allyl-5-Methoxy-4-Propoxybenzaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

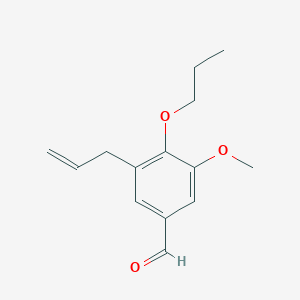

3-Allyl-5-methoxy-4-propoxy-benzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.3 g/mol . It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with allyl, methoxy, and propoxy groups. This compound is primarily used in research settings, particularly in the field of proteomics .

Wissenschaftliche Forschungsanwendungen

3-Allyl-5-methoxy-4-propoxy-benzaldehyde is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-substrate interactions and protein modifications.

Medicine: Research involving this compound may contribute to the development of new therapeutic agents.

Industry: It is employed in the production of specialty chemicals and materials.

Vorbereitungsmethoden

The synthesis of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-propoxybenzaldehyde and allyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.

Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

3-Allyl-5-methoxy-4-propoxy-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The allyl group can undergo substitution reactions, particularly in the presence of electrophiles or nucleophiles.

Wirkmechanismus

The mechanism of action of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function. The allyl, methoxy, and propoxy groups may also influence the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

3-Allyl-5-methoxy-4-propoxy-benzaldehyde can be compared with similar compounds such as:

3-Methoxy-4-propoxybenzaldehyde: Lacks the allyl group, which may result in different reactivity and applications.

3-Allyl-4-methoxybenzaldehyde: Lacks the propoxy group, which may affect its solubility and interaction with biological targets.

5-Methoxy-4-propoxybenzaldehyde: Lacks the allyl group, leading to variations in its chemical behavior and uses.

Biologische Aktivität

3-Allyl-5-methoxy-4-propoxy-benzaldehyde (CAS No. 876709-19-2) is a compound with notable biological activities that have been the subject of various studies. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

3-Allyl-5-methoxy-4-propoxy-benzaldehyde is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₈O₃

- Molecular Weight : 250.29 g/mol

- Functional Groups : Benzaldehyde, methoxy, propoxy, and allyl groups.

The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde can be attributed to its interaction with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Antimicrobial Activity : Studies have indicated that this compound has inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Properties : It has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

Antioxidant Activity

Research has shown that 3-Allyl-5-methoxy-4-propoxy-benzaldehyde possesses strong antioxidant capabilities. In vitro assays demonstrated that the compound effectively scavenges free radicals, contributing to its protective effects against oxidative damage.

Antimicrobial Activity

The compound has been tested against various bacterial strains using the agar disc diffusion method. The results indicate notable antibacterial activity:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These findings suggest that 3-Allyl-5-methoxy-4-propoxy-benzaldehyde could be developed into a potential antimicrobial agent.

Anti-inflammatory Effects

In cellular models, the compound demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation of inflammatory markers suggests its utility in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Antioxidant Effects : A study published in a peer-reviewed journal highlighted the antioxidant capacity of this compound, showing a correlation between its structure and activity. The authors concluded that modifications to the benzaldehyde structure could enhance its efficacy as an antioxidant agent .

- Antimicrobial Efficacy Study : Another research article investigated the antimicrobial properties of various benzaldehyde derivatives, including 3-Allyl-5-methoxy-4-propoxy-benzaldehyde. The findings indicated significant activity against Gram-positive bacteria, supporting its potential application in treating bacterial infections .

- Inflammation Modulation Research : A recent study explored the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed reduced joint inflammation and pain, suggesting a mechanism involving inhibition of NF-kB signaling pathways .

Eigenschaften

IUPAC Name |

3-methoxy-5-prop-2-enyl-4-propoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-6-12-8-11(10-15)9-13(16-3)14(12)17-7-5-2/h4,8-10H,1,5-7H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBZSICHGJRTAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1OC)C=O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390012 |

Source

|

| Record name | 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876709-19-2 |

Source

|

| Record name | 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.